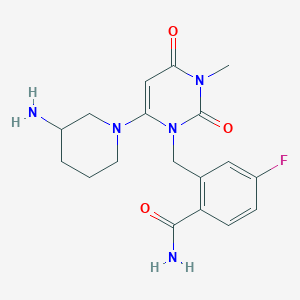
Trelagliptin-Verunreinigung X
Übersicht
Beschreibung
Trelagliptin Impurity X is a byproduct or degradation product associated with the synthesis and stability of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Impurities in pharmaceutical compounds are critical to identify and control as they can affect the efficacy and safety of the drug.
Wissenschaftliche Forschungsanwendungen
Trelagliptin Impurity X has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies . Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential . In chemistry, it helps in understanding the degradation pathways and stability of Trelagliptin. In biology and medicine, it aids in evaluating the safety and efficacy of the drug by studying the effects of impurities.
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Trelagliptin affects the AMPK pathway . It has been observed to significantly activate the AMPK pathway in oxygen-glucose deprivation/reperfusion (OGD/R)-challenged human aortic valvular endothelial cells (HAVECs) . This activation leads to the amelioration of OGD/R-induced mitochondrial disturbance and metabolic changes .
Pharmacokinetics
The pharmacokinetic properties of Trelagliptin are characterized by its slow-binding inhibition of DPP-4 . The half-life for dissociation (t1/2) is approximately 30 minutes . .
Result of Action
Action Environment
The action of Trelagliptin can be influenced by environmental factors such as the presence of oxygen-glucose deprivation/reperfusion (OGD/R) conditions . In such conditions, Trelagliptin has been observed to exert a protective effect against mitochondrial dysfunction and metabolic disturbance . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Trelagliptin Impurity X plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), similar to Trelagliptin itself. The nature of these interactions involves reversible, competitive, and slow-binding inhibition of DPP-4 . This interaction is significant because DPP-4 is responsible for the inactivation of incretin hormones, which play a crucial role in regulating blood glucose levels.
Cellular Effects
The effects of Trelagliptin Impurity X on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Trelagliptin Impurity X can affect beta-cell function in patients with type 2 diabetes, leading to changes in insulin secretion and resistance . Additionally, it has been observed to impact body composition by reducing body fat mass without affecting skeletal muscle mass .
Molecular Mechanism
At the molecular level, Trelagliptin Impurity X exerts its effects through specific binding interactions with biomolecules. It inhibits dipeptidyl peptidase-4 (DPP-4) by forming a non-covalent interaction, which results in the stabilization of incretin hormones and enhanced insulin secretion . This inhibition mechanism is crucial for its role in controlling blood glucose levels in diabetic patients.
Temporal Effects in Laboratory Settings
The temporal effects of Trelagliptin Impurity X in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, Trelagliptin Impurity X has shown consistent inhibition of DPP-4 activity, which contributes to its sustained efficacy
Dosage Effects in Animal Models
The effects of Trelagliptin Impurity X at different dosages have been studied in animal models to determine its threshold and toxic effects. It has been observed that higher doses of Trelagliptin Impurity X can lead to adverse effects, including potential toxicity . Understanding the dosage effects is essential for determining safe and effective therapeutic levels.
Metabolic Pathways
Trelagliptin Impurity X is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The inhibition of DPP-4 by Trelagliptin Impurity X affects the metabolism of incretin hormones, leading to increased insulin secretion and improved glucose regulation .
Transport and Distribution
The transport and distribution of Trelagliptin Impurity X within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its pharmacological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of Trelagliptin Impurity X plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with DPP-4 and subsequent inhibition of the enzyme.
Vorbereitungsmethoden
The preparation of Trelagliptin Impurity X involves several synthetic routes and reaction conditions. One method includes dissolving the compound in ethanol, adding sodium bicarbonate, and reacting at elevated temperatures . The process is designed to be efficient, with easily available raw materials, strong operability, convenient purification, and simple post-treatment steps . Industrial production methods focus on optimizing these steps to produce large quantities of the impurity for further analysis and quality control.
Analyse Chemischer Reaktionen
Trelagliptin Impurity X undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the impurity, while substitution reactions can lead to the formation of various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Trelagliptin Impurity X can be compared with other impurities and degradation products of similar DPP-4 inhibitors, such as Alogliptin, Saxagliptin, and Sitagliptin . These compounds share a similar mechanism of action but may differ in their impurity profiles and stability. Trelagliptin Impurity X is unique in its specific chemical structure and the conditions under which it is formed. Understanding these differences is crucial for ensuring the safety and efficacy of the parent drug.
Conclusion
Trelagliptin Impurity X is an important compound in the study of pharmaceutical impurities. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the stability and safety of Trelagliptin. Further research is needed to fully understand its mechanism of action and to compare it with similar compounds.
Eigenschaften
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNPUJHLPMLIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


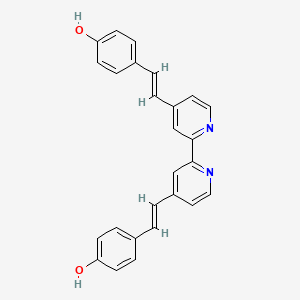


![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
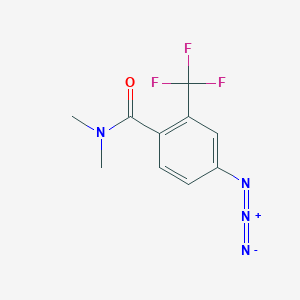
![3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B1384551.png)
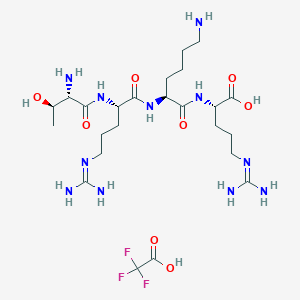
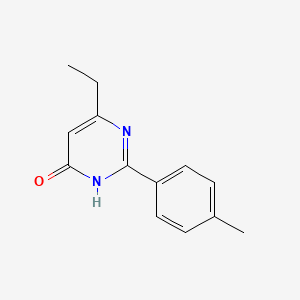
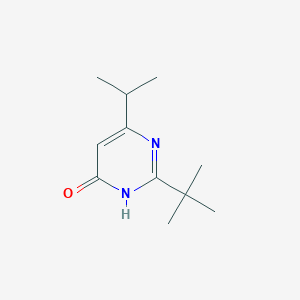
![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)
![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)
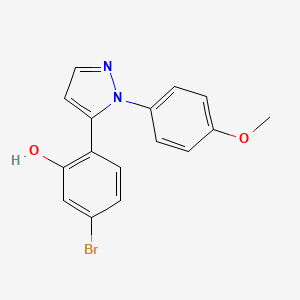
![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
